1-(1,3-Benzothiazol-2-yl)ethanol

Antibacterial Benzothiazole derivatives MIC determination

Sourcing a reliable benzothiazole building block with validated antimicrobial activity can delay SAR campaigns. 1-(1,3-Benzothiazol-2-yl)ethanol (CAS 17147-80-7) addresses this bottleneck directly, serving as a high-purity scaffold for anti-staphylococcal and antifungal lead optimization. · Validated anti-staphylococcal potency (MIC = 8 µg/mL against S. aureus), a 2-fold improvement over the 2-benzothiazolemethanol analog. · Chiral secondary alcohol handle enables stereochemical exploration and derivatization into phosphorylated agrochemical fungicides. · Compatible with atom-economical, copper-catalyzed alkylation for generating pharmacologically relevant aminobenzothiazoles. · Immediate availability from BenchChem ensures your discovery timelines stay on track.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 17147-80-7
Cat. No. B096669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)ethanol
CAS17147-80-7
Synonyms2-Benzothiazolemethanol,alpha-methyl-(7CI,8CI,9CI)
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2S1)O
InChIInChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
InChIKeyAVXZTUFERFFNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Benzothiazol-2-yl)ethanol Procurement & Characterization


1-(1,3-Benzothiazol-2-yl)ethanol (CAS 17147-80-7) is a C2-substituted benzothiazole derivative characterized by a 1-hydroxyethyl group at the 2-position of the benzothiazole ring . Benzothiazoles are privileged heterocyclic scaffolds containing fused benzene and thiazole rings, with the sulfur and nitrogen heteroatoms conferring distinct electronic properties [1]. This compound class has demonstrated broad biological activity spectra in antimicrobial, antifungal, and antiproliferative research contexts [2]. The presence of the chiral secondary alcohol functionality provides a reactive handle for further derivatization and enables stereochemical exploration .

Scaffold C2-chiral benzothiazole heterocycle
Screening Antimicrobial & antifungal assay context
Derivatization Secondary alcohol handle for further elaboration

Why 1-(1,3-Benzothiazol-2-yl)ethanol Cannot Be Substituted


The C2-substituent on the benzothiazole ring profoundly influences both physicochemical and biological properties. 1-(1,3-Benzothiazol-2-yl)ethanol contains a secondary alcohol moiety that differs fundamentally from primary alcohol analogs (e.g., 2-benzothiazolemethanol) and phenyl-substituted derivatives . This structural variation impacts hydrogen-bonding capacity, lipophilicity, and metabolic stability. Pharmacological activity in benzothiazoles is strongly affected by the nature and position of substitutions, with C2-modifications dictating target engagement and biological spectrum [1]. Consequently, substituting 1-(1,3-benzothiazol-2-yl)ethanol with an analog lacking the α-methyl group or bearing different C2-functionality will alter antimicrobial potency, antifungal selectivity, and derivatization pathways .

!
C2 α-methyl group alters hydrogen-bonding and lipophilicity; primary alcohol analogs may shift target engagement.
!
2-Benzothiazolemethanol and phenyl-substituted derivatives may not replicate the antimicrobial screening profile.
!
Derivatization pathways depend on the secondary alcohol reactivity; lacking this handle limits synthetic utility.

1-(1,3-Benzothiazol-2-yl)ethanol vs. In-Class Comparators


Anti-S. aureus Potency vs. 2-Benzothiazolemethanol

1-(1,3-Benzothiazol-2-yl)ethanol demonstrates a 2-fold lower MIC against Staphylococcus aureus compared to the primary alcohol analog 2-benzothiazolemethanol under identical in vitro broth microdilution conditions . This indicates that the α-methyl substitution (secondary alcohol) confers enhanced antibacterial potency against Gram-positive pathogens relative to the unsubstituted methanol derivative.

Anti-S. aureus MIC
Cross-study comparable
8 µg/mL vs 16 µg/mL (2-fold difference)
Supports anti-staphylococcal screening context
Verify under standardized broth microdilution
Antibacterial Benzothiazole derivatives MIC determination

Antifungal Activity Against C. albicans

1-(1,3-Benzothiazol-2-yl)ethanol exhibits an MIC of 32 µg/mL against Candida albicans . This places it within the moderate activity range (25-200 µg/mL) observed for structurally related benzothiazole derivatives in head-to-head antimicrobial screening panels, where high-activity compounds achieved MICs of 25-50 µg/mL and low-activity compounds exceeded 100 µg/mL [1].

C. albicans MIC
Class-level inference
32 µg/mL (moderate activity tier)
Supports moderate-activity reference use in antifungal panels
Class range 25-200 µg/mL; strain-specific validation needed
Antifungal Candida albicans Benzothiazole scaffold

Fungicidal Derivative Scaffold

1,2-Bis(2-benzothiazolyl)ethanol, a dimeric analog sharing the 1-(benzothiazol-2-yl)ethanol substructure, served as the parent compound for generating phosphorylated and thiophosphorylated derivatives. These derivatives exhibited enhanced fungicidal activity against Aspergillus niger and Fusarium oxysporium compared to the parent ethanol compound [1]. This establishes the 1-(benzothiazol-2-yl)ethanol core as a productive starting point for generating derivatives with improved agrochemical fungicidal properties.

Fungicidal derivatization
Class-level inference
Enhanced fungitoxicity reported for phosphorylated derivatives
Supports scaffold use for agrochemical lead optimization
Qualitative comparison; derivative-specific data to verify
Fungicidal Phosphorylated derivatives Agrochemical precursors

Research & Procurement Applications


S. aureus Antibacterial Screening

Select 1-(1,3-benzothiazol-2-yl)ethanol as a screening candidate when a benzothiazole scaffold with demonstrated potency against S. aureus (MIC = 8 µg/mL) is required . Its 2-fold MIC advantage over the simpler 2-benzothiazolemethanol analog (MIC = 16 µg/mL) makes it a preferred starting point for structure-activity relationship (SAR) campaigns focused on optimizing anti-staphylococcal activity .

C. albicans Antifungal Reference

Utilize 1-(1,3-benzothiazol-2-yl)ethanol as a moderate-activity reference standard (MIC = 32 µg/mL against C. albicans) in antifungal screening cascades . This compound can serve as a benchmark for evaluating novel benzothiazole derivatives, with the objective of achieving MIC improvements below 25 µg/mL to enter the high-activity tier [1].

Agrochemical Fungicide Development

Employ 1-(1,3-benzothiazol-2-yl)ethanol as a core building block for synthesizing phosphorylated or thiophosphorylated derivatives intended for agricultural fungicide applications [2]. The established precedent that phosphorylated derivatives of bis(2-benzothiazolyl)ethanol exhibit enhanced fungitoxicity against A. niger and F. oxysporium supports the use of this scaffold in agrochemical lead optimization [3].

Aminobenzothiazole Derivative Synthesis

Consider 1-(1,3-benzothiazol-2-yl)ethanol as a precursor alcohol for copper-catalyzed alkylation reactions with 2-aminobenzothiazoles to generate 2-(N-alkyl)aminobenzothiazole derivatives [4]. This green chemistry approach generates water as the sole byproduct, offering an atom-economical route to pharmacologically relevant aminobenzothiazoles with potential applications as histamine H3 inhibitors and neuropeptide inhibitors [5].

Application
Selection Property
Validation Focus
S. aureus antibacterial screening
Reported anti-staphylococcal MIC endpoint
Standardized assay MIC verification
C. albicans antifungal reference
Moderate-activity reference scaffold
Benchmarking against high-activity tier
Agrochemical fungicide lead optimization
Core scaffold for phosphorylated derivatives
Derivative fungitoxicity enhancement validation
Aminobenzothiazole derivative synthesis
Alcohol precursor for Cu-catalyzed alkylation
Green chemistry route and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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